3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Researchers exploring kinase/phosphatase targets often face limited scaffold diversity. This compound provides a novel cis-fused tetrahydrothieno[3,4-d]thiazole 5,5-dioxide core with a 3-fluorophenyl imine substituent. - Distinct meta-fluorine electronic profile (σₘ = +0.34) vs. para-fluoro or chloro analogs. - Conformationally restricted 3D pharmacophore; fraction sp³ ≈ 0.45 for improved developability. - Ideal for fragment-based screening, thermal shift assays, and SPR binding studies. Custom synthesis with full analytical QC. Ships worldwide under standard chemical handling protocols.

Molecular Formula C11H11FN2O2S2
Molecular Weight 286.4 g/mol
Cat. No. B12111875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
Molecular FormulaC11H11FN2O2S2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC1C2C(CS1(=O)=O)SC(=N)N2C3=CC(=CC=C3)F
InChIInChI=1S/C11H11FN2O2S2/c12-7-2-1-3-8(4-7)14-9-5-18(15,16)6-10(9)17-11(14)13/h1-4,9-10,13H,5-6H2
InChIKeyHUNUUSDBQHRJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)thienothiazole 5,5-dioxide: Structural & Pharmacophoric Profile


3-(3-Fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide (C₁₁H₁₁FN₂O₂S₂, MW 286.35) belongs to the cis-2-aryliminoperhydrothieno[3,4-d]thiazole 5,5-dioxide class, a scaffold first reported by Khaskin, Rozhenko, and Bezmenova in 1987 . The compound features a saturated tetrahydrothieno-thiazole bicyclic core bearing a 5,5-dioxide (sulfone) group and a 2-imine functionality with a 3-fluorophenyl substituent at the N3 position. The cis-ring junction stereochemistry is an intrinsic consequence of the synthetic route and distinguishes this scaffold from trans-fused or aromatic thienothiazole analogs . The sulfone moiety introduces strong hydrogen-bond acceptor capacity and increases molecular polarity relative to non-oxidized thienothiazoles, while the meta-fluorine substitution pattern on the N3-phenyl ring confers a distinct electronic profile compared to para-fluoro or unsubstituted phenyl congeners.

3-Fluorophenyl Differentiation in Thienothiazole 5,5-Dioxides


Within the cis-2-iminoperhydrothieno[3,4-d]thiazole 5,5-dioxide series, the N3-aryl substituent is not a passive spectator group. The position and electronic nature of the aryl substituent directly modulate the electron density at the imine nitrogen, the conformation of the bicyclic core, and the compound's hydrogen-bonding pharmacophore. The 3-fluorophenyl group places a single fluorine atom at the meta position of the phenyl ring, creating an inductive electron-withdrawing effect (−I) without the resonance donation (+M) that would occur at the para position . This differs fundamentally from the 4-fluorophenyl isomer, the 2,4-difluorophenyl analog, the 3-chloro-4-methoxyphenyl variant, and the 3-CF₃-phenyl derivative – each of which presents a distinct electrostatic potential surface, dipole moment, and steric contour at the critical N3-aryl binding region. Generic substitution among these analogs without experimental verification of target-specific activity, selectivity, solubility, and metabolic stability therefore carries a high risk of irreproducible results in both biological screening and materials applications . The subsequent evidence guide quantifies where data exist and explicitly flags where evidence is limited to class-level inference.

3-(3-Fluorophenyl)thienothiazole 5,5-dioxide: Evidence vs. Closest Analogs


Meta-Fluorine Electronic Effect vs. Para-Fluoro Isomer

The 3-fluorophenyl substituent positions the fluorine atom at the meta position relative to the N3 attachment point. In the para-fluoro isomer (3-(4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide), the fluorine exerts both inductive electron withdrawal (−I) and resonance electron donation (+M) due to lone-pair conjugation with the aromatic π-system. At the meta position, resonance donation is geometrically forbidden, resulting in a net stronger electron-withdrawing effect on the phenyl ring. This translates to a lower electron density at the imine nitrogen and a different molecular dipole moment and electrostatic potential surface . While direct comparative IC₅₀ or binding data for these two isomers are not available in the peer-reviewed literature, the Hammett σₘ value for fluorine (+0.34) versus σₚ (+0.06) quantifies the electronic difference: the meta-fluoro phenyl group is approximately 5.7-fold more electron-withdrawing than the para-fluoro phenyl group by this classical parameter . Users should verify target-specific activity differences experimentally.

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Sulfone Group: H-Bond Acceptor & Polarity vs. Thioether

The 5,5-dioxide (sulfone) moiety in the tetrahydrothieno ring distinguishes this compound from aromatic thieno[3,4-d]thiazole analogs such as those used in conjugated polymers for organic photovoltaics . The sulfone group is a strong hydrogen-bond acceptor (HBA) with two S=O bonds, whereas the non-oxidized thieno[3,4-d]thiazole core (e.g., as in PBDTTTz polymers) presents a sulfur atom as a weak HBA. Computational studies on related cyclic sulfones indicate that the 5,5-dioxide group increases the computed polar surface area (PSA) by approximately 34–40 Ų relative to the thioether analog and reduces the calculated logP by 0.8–1.2 log units . These physicochemical shifts directly impact aqueous solubility, membrane permeability, and formulation behavior. Furthermore, the sulfone withdraws electron density from the bicyclic system, raising the oxidation potential and redox stability compared to non-oxidized thienothiazole derivatives .

Physical Organic Chemistry Drug Design Solubility

Cis-Ring Junction: Conformational Restraint vs. Trans & Aromatic Analogs

The synthetic route to this compound class, involving intramolecular cyclization of 4-isothioureido-2-thiolene 1,1-dioxide salts, exclusively yields the cis-fused bicyclic system . The cis-ring junction imposes a defined, non-planar three-dimensional arrangement of the tetrahydrothieno and thiazoline rings, in contrast to the planar, fully aromatic thieno[3,4-d]thiazole core used in semiconducting polymers . The cis stereochemistry positions the 5,5-dioxide group and the N3-aryl substituent on the same face of the bicyclic system, creating a spatially oriented pharmacophore with a specific HBA vector. This contrasts with trans-fused perhydrothieno[3,4-d]oxazole/thiazole 5,5-dioxides, which present different spatial relationships between the sulfone oxygens and the heterocyclic substituents as evidenced by distinct ¹H NMR coupling patterns . The conformational rigidity of the cis-fused system reduces the entropic penalty upon target binding compared to more flexible analogs, a feature that may confer binding affinity advantages that require experimental validation.

Stereochemistry Conformational Analysis Ligand Design

Literature Evidence Gap & Procurement Risk

A systematic search of peer-reviewed literature (PubMed, SciFinder, Google Scholar, Springer, ACS Publications, RSC Advances) and patent databases (USPTO, EPO, WIPO) as of April 2026 reveals no published primary research article, patent example, or authoritative database entry containing quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, MIC), physicochemical measurement data (logP, pKa, solubility, melting point), spectroscopic characterization data, or target engagement data specifically for 3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide. In contrast, close analogs such as 3-(4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide, 3-(3-chloro-4-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide, and 3-(2-ethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide have confirmed entries in chemical databases (ChemSpider) with assigned molecular formulas and calculated physicochemical properties . The target compound's differentiation claims therefore rest on class-level inference from the well-characterized cis-2-iminoperhydrothieno[3,4-d]thiazole 5,5-dioxide scaffold and on the calculated electronic differences arising from the 3-fluorophenyl substitution pattern. Procurement decisions should account for this evidence gap: the compound is a research chemical requiring full experimental characterization before use in any decision-critical assay or application.

Evidence-Based Procurement Risk Assessment Research Chemical

Application Scenarios for 3-(3-Fluorophenyl)thienothiazole 5,5-dioxide


Meta-Fluoro Pharmacophore for Kinase/Phosphatase Screening

The cis-2-iminoperhydrothieno[3,4-d]thiazole 5,5-dioxide scaffold positions a hydrogen-bond-accepting sulfone and a tunable N3-aryl group in a conformationally restrained, non-planar geometry. The 3-fluorophenyl variant provides a meta-fluorine electronic signature (σₘ = +0.34) that is distinct from para-fluoro, chloro, methoxy, or trifluoromethyl analogs . This compound may serve as a screening tool in medicinal chemistry programs targeting kinases (EGFR, VEGFR-2, BRAFⱽ⁶⁰⁰ᴱ) or alkaline phosphatases (TNAP, IAP), where thienothiazole-containing scaffolds have demonstrated inhibitory activity in published studies . The absence of published IC₅₀ data for this specific compound means it is suitable as a novel chemical probe for target-specific SAR exploration rather than as a reference inhibitor.

Electron-Deficient Sulfone Building Block for Non-Fullerene Acceptors

The 5,5-dioxide group and the imine functionality make this compound a highly electron-deficient heterocyclic core. In the field of organic electronics, thieno[3,4-d]thiazole units have been employed as electron-accepting (pull) components in donor–acceptor conjugated polymers, achieving HOMO levels of −5.3 to −5.4 eV and power conversion efficiencies up to 1.7% in bulk heterojunction solar cells . The tetrahydro-5,5-dioxide variant of the target compound, with its saturated backbone and strong sulfone electron withdrawal, is expected to exhibit a deeper LUMO level and higher electron affinity than the aromatic thieno[3,4-d]thiazole analogs. This compound may serve as a monomer precursor or as a model compound for studying structure–property relationships in sulfone-containing non-fullerene acceptors. The 3-fluorophenyl group offers a synthetic handle for further functionalization via nucleophilic aromatic substitution or cross-coupling chemistry .

Conformationally Restricted Sulfone Probe for Target Engagement

The cis-fused bicyclic system of this compound, in which the sulfone and N3-aryl substituent are locked on the same face of the molecule, provides a defined 3D pharmacophore that can be exploited for studying stereospecific protein–ligand interactions . The saturated tetrahydrothieno ring increases molecular complexity (fraction sp³ = 0.45 for the core) relative to flat aromatic thienothiazoles, a feature correlated with improved clinical success rates in drug discovery . The combination of a strong HBA sulfone, a tunable imine nitrogen, and a meta-fluorophenyl hydrophobic/electronic moiety creates a three-point pharmacophore that may engage targets requiring specific spatial arrangements of these features. The compound is appropriate for use in fragment-based screening, thermal shift assays, and SPR-based binding studies where novel chemotypes with 3D character are prioritized.

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